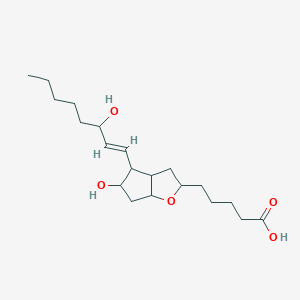

PGI1, 6beta

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6β-Prostaglandin I1, also known as 6β-PGI1, is a stable analog of prostaglandin I2 (PGI2). It is resistant to hydrolysis in aqueous solutions and has a much longer half-life than PGI2. it has a greatly reduced molar potency for receptor-mediated functions .

Preparation Methods

6β-Prostaglandin I1 is synthesized as an analog of prostaglandin I2. The synthetic routes involve the modification of the prostaglandin I2 structure to enhance its stability and resistance to hydrolysis. The specific reaction conditions and industrial production methods are proprietary and not widely disclosed in public literature .

Chemical Reactions Analysis

6β-Prostaglandin I1 undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions, although detailed reaction mechanisms are not extensively documented.

Reduction: Similar to other prostaglandins, it can undergo reduction reactions.

Substitution: It can participate in substitution reactions, particularly in the presence of specific reagents.

Common reagents used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

6β-Prostaglandin I1 has several scientific research applications:

Chemistry: It is used as a stable analog for studying the properties and reactions of prostaglandins.

Biology: It is used in biological studies to understand the role of prostaglandins in various physiological processes.

Medicine: It has potential therapeutic applications due to its stability and resistance to hydrolysis, although its reduced potency limits its use.

Industry: It is used in the development of stable prostaglandin analogs for various industrial applications .

Mechanism of Action

6β-Prostaglandin I1 exerts its effects by interacting with specific receptors in the body. It has a Kact for adenylate cyclase in NCB-20 cells of 4.2 μM compared with 18 nM for PGI2. The potency for vasodilation and inhibition of platelet aggregation is about 1% of PGI2 . The molecular targets and pathways involved include the adenylate cyclase pathway and the inhibition of platelet aggregation .

Comparison with Similar Compounds

6β-Prostaglandin I1 is compared with other prostaglandin analogs such as:

6α-Prostaglandin I1: Another stable analog with different structural modifications.

Prostaglandin I2 (PGI2): The parent compound with higher potency but lower stability.

Other prostaglandin analogs: Various other analogs with different stability and potency profiles.

The uniqueness of 6β-Prostaglandin I1 lies in its enhanced stability and resistance to hydrolysis, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula |

C20H34O5 |

|---|---|

Molecular Weight |

354.5 g/mol |

IUPAC Name |

5-[5-hydroxy-4-[(E)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2-yl]pentanoic acid |

InChI |

InChI=1S/C20H34O5/c1-2-3-4-7-14(21)10-11-16-17-12-15(8-5-6-9-20(23)24)25-19(17)13-18(16)22/h10-11,14-19,21-22H,2-9,12-13H2,1H3,(H,23,24)/b11-10+ |

InChI Key |

RJADQDXZYFCVHV-ZHACJKMWSA-N |

Isomeric SMILES |

CCCCCC(/C=C/C1C2CC(OC2CC1O)CCCCC(=O)O)O |

Canonical SMILES |

CCCCCC(C=CC1C2CC(OC2CC1O)CCCCC(=O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-[3-[4-(2,3-Dichlorophenyl)piperazin-1-yl]propoxy]phenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B10794882.png)

![(1S,9R,18R,19S,21R,22R,23R,25R,32S,34R,35R,36S)-15,31-dimethyl-24-phenyl-10,26-dioxa-8,15,24,31-tetraazaundecacyclo[29.5.2.0^{1,32}.0^{2,7}.0^{8,36}.0^{9,22}.0^{13,21}.0^{15,19}.0^{18,23}.0^{25,35}.0^{29,34}]octatriaconta-2,4,6,12,28-pentaene-15,31-diium diiodide](/img/structure/B10794894.png)

![(1S,11S,13S,17R,18R,20R,27S,29R,30R,31S,35E)-14,26-bis(cyclohex-2-en-1-yl)-35-(2-hydroxyethylidene)-19-phenyl-21-oxa-8,14,19,26-tetraazadecacyclo[24.5.2.2^{11,14}.0^{1,27}.0^{2,7}.0^{8,31}.0^{10,18}.0^{13,17}.0^{20,30}.0^{24,29}]pentatriaconta-2,4,6,9,23-pentaene-14,26-bis(ylium) dibromide](/img/structure/B10794898.png)

![(4-[3-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butoxy]phenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B10794901.png)

![(1S,9R,18R,19S,21R,22R,23R,25R,32S,34R,35R,36S)-15,31-di(cyclohex-2-en-1-yl)-24-phenyl-10,26-dioxa-8,24-diaza-15,31-diazoniaundecacyclo[29.5.2.01,32.02,7.08,36.09,22.013,21.015,19.018,23.025,35.029,34]octatriaconta-2,4,6,12,28-pentaene](/img/structure/B10794915.png)

![(4-[3-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butoxy]phenyl)imidazo[1,2-a]pyridine](/img/structure/B10794925.png)

![(1S,9R,18R,19S,21R,22R,23R,25R,32S,34R,35R,36S)-15,31-dibenzyl-24-phenyl-10,26-dioxa-8,15,24,31-tetraazaundecacyclo[29.5.2.0^{1,32}.0^{2,7}.0^{8,36}.0^{9,22}.0^{13,21}.0^{15,19}.0^{18,23}.0^{25,35}.0^{29,34}]octatriaconta-2,4,6,12,28-pentaene-15,31-diium dibromide](/img/structure/B10794928.png)

![(1S,9R,18R,19S,21R,22R,23R,25R,32S,34R,35R,36S)-15,31-bis[2-(acetyloxy)ethyl]-24-phenyl-10,26-dioxa-8,15,24,31-tetraazaundecacyclo[29.5.2.0^{1,32}.0^{2,7}.0^{8,36}.0^{9,22}.0^{13,21}.0^{15,19}.0^{18,23}.0^{25,35}.0^{29,34}]octatriaconta-2,4,6,12,28-pentaene-15,31-diium dibromide](/img/structure/B10794929.png)

![(1S,11S,13S,17R,18R,20R,27S,29R,30R,31S,35E)-35-(2-hydroxyethylidene)-14,26-dimethyl-19-phenyl-21-oxa-8,14,19,26-tetraazadecacyclo[24.5.2.2^{11,14}.0^{1,27}.0^{2,7}.0^{8,31}.0^{10,18}.0^{13,17}.0^{20,30}.0^{24,29}]pentatriaconta-2,4,6,9,23-pentaene-14,26-diium diiodide](/img/structure/B10794944.png)

![2-[(1R,11S,13S,17S,18R,20R,27S,29R,30R,31S,35E)-19-phenyl-21-oxa-8,14,19,26-tetraazadecacyclo[24.5.2.2^{11,14}.0^{1,27}.0^{2,7}.0^{8,31}.0^{10,18}.0^{13,17}.0^{20,30}.0^{24,29}]pentatriaconta-2,4,6,9,23-pentaen-35-ylidene]ethan-1-ol](/img/structure/B10794951.png)

![(1R,9R,18S,19S,21R,22R,23R,25R,32S,34R,35R,36S)-24-phenyl-10,26-dioxa-8,15,24,31-tetraazaundecacyclo[29.5.2.0^{1,32}.0^{2,7}.0^{8,36}.0^{9,22}.0^{13,21}.0^{15,19}.0^{18,23}.0^{25,35}.0^{29,34}]octatriaconta-2,4,6,12,28-pentaene](/img/structure/B10794957.png)

![1-(4,4,7-Trimethylindeno[1,2-b]pyrrol-1-yl)propan-2-amine](/img/structure/B10794962.png)